1,4-Butanediamine adipate

説明

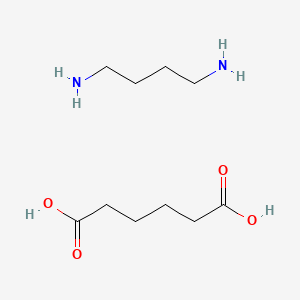

1,4-Butanediamine adipate is a salt derived from the reaction of 1,4-butanediamine (putrescine) and adipic acid. The compound is structurally characterized by two primary amine groups from 1,4-butanediamine and two carboxylate groups from adipic acid, forming a zwitterionic or ionic complex. It serves as a critical intermediate in synthesizing biodegradable poly(ester amide)s (PEAs) and high-performance polymers like nylon 4,6 and nylon 4,10 .

特性

CAS番号 |

52384-54-0 |

|---|---|

分子式 |

C10H22N2O4 |

分子量 |

234.29 g/mol |

IUPAC名 |

butane-1,4-diamine;hexanedioic acid |

InChI |

InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2 |

InChIキー |

SHPVGWLRFPFLNE-UHFFFAOYSA-N |

正規SMILES |

C(CCC(=O)O)CC(=O)O.C(CCN)CN |

関連するCAS |

62361-39-1 50327-77-0 |

製品の起源 |

United States |

準備方法

Reaction Scheme Summary

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1,4-Butanediamine | Adipic acid | Polycondensation | Elevated temperature, catalyst | This compound salt |

This method is well-documented and forms the basis for producing Nylon 46 precursors due to the compound’s role as a salt facilitating polymerization.

Alternative Synthetic Routes and Isotopic Labeling

Research literature also describes specialized synthetic routes for isotopically labeled 1,4-butanediamine derivatives, which can be converted to adipate salts for research purposes. For example, reduction of diethyl succinate followed by halogenation and Gabriel synthesis steps can yield labeled 1,4-butanediamine, which can then be reacted with adipic acid.

- Steps : Multi-step organic synthesis involving reduction, halogenation, nucleophilic substitution.

- Purpose : Preparation of isotopically labeled compounds for mechanistic studies.

- Yield : Moderate yields reported (e.g., 38-66% in intermediate steps).

- Application : Mainly research-focused rather than industrial production.

Summary Table of Preparation Methods

| Method | Description | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Polycondensation (Chemical) | Direct reaction of 1,4-butanediamine with adipic acid under heat and catalyst | Industrial | High yield, scalable, well-established | Requires controlled conditions, catalyst use |

| Biochemical Fermentation (Precursor) | Microbial production of 1,4-butanediamine followed by chemical reaction with adipic acid | Emerging industrial | Renewable, sustainable | Requires genetic engineering, process optimization |

| Multi-step Organic Synthesis (Isotopic labeling) | Reduction, halogenation, Gabriel synthesis to prepare labeled diamine | Laboratory | Enables labeled compound synthesis | Complex, lower yield, not for bulk production |

Research Findings and Process Optimization

- Catalysts : Use of acid catalysts or dehydration agents can improve polycondensation efficiency.

- Temperature Control : Maintaining optimal temperature prevents side reactions and degradation.

- Continuous Flow Reactors : Industrial processes benefit from continuous flow to ensure uniform reaction conditions and higher throughput.

- Purity and Yield : Analytical methods such as NMR and IR spectroscopy confirm product structure and purity, essential for polymer-grade material.

- Thermodynamic Data : Heat capacity and reaction enthalpy data guide process design and scale-up.

化学反応の分析

科学的研究の応用

Polymer Production

1,4-Butanediamine adipate is primarily utilized as a precursor for the synthesis of polyamides. Specifically, it is involved in the production of nylon 46 through polycondensation reactions with hexamethylene diamine. This application is significant due to nylon's widespread use in textiles and engineering plastics due to its strength and durability .

Scaffolding Materials

In biomedical applications, this compound is explored as a component in polyurethane scaffolds for tissue engineering. These scaffolds can support the growth of cells and tissues, making them suitable for reconstructive surgeries such as meniscus repair. The incorporation of this compound enhances the mechanical properties and biocompatibility of the scaffolds .

Drug Delivery Systems

The compound has been investigated for its potential use in controlled drug delivery systems. Adipic acid has been incorporated into polymeric matrices to modulate drug release profiles. For instance, it can facilitate pH-independent release mechanisms for both weakly acidic and basic drugs, enhancing therapeutic efficacy .

Synthesis of Pharmaceutical Intermediates

As a diamine, this compound serves as a building block for various pharmaceutical compounds. It is involved in the synthesis of biologically active molecules that are crucial in developing new medications .

Biosynthesis Research

Recent studies have focused on the biosynthesis of diamines like 1,4-butanediamine using metabolic engineering techniques. By optimizing microbial pathways, researchers aim to produce this compound sustainably through biotransformation processes. This approach not only reduces reliance on fossil fuels but also enhances production efficiency .

Case Studies

作用機序

1,4-ブタンジアミンアジピン酸塩の作用機序には、さまざまな分子標的や経路との相互作用が関係しています。 生物系では、細胞や組織の構造的完全性にとって不可欠なポリアミドやポリエステルの合成のための前駆体として機能することができます . この化合物の効果は、安定なアミド結合とエステル結合を形成する能力によって媒介され、それらは生成されたポリマーの機械的特性に寄与します .

類似の化合物との比較

1,4-ブタンジアミンアジピン酸塩は、以下のような他の類似の化合物と比較できます。

1,5-ペンタメチレンジアミン: ポリマー合成に使用される別のジアミン.

1,4-ブタンジオール: ポリウレタンや他のポリマーの製造に使用される関連化合物.

ヘキサメチレンジアミン: ナイロンや他のポリアミドの製造に使用されるジアミン. 1,4-ブタンジアミンアジピン酸塩のユニークさは、1,4-ブタンジアミンとアジピン酸の特定の組み合わせにあります。これは、生成されたポリマーに独特の機械的特性と熱的特性を与えます.

類似化合物との比較

Key Properties:

- Molecular Weight : Calculated as ~234.29 g/mol (based on 1,4-butanediamine: 88.15 g/mol + adipic acid: 146.14 g/mol).

- Role in Polymer Synthesis: Acts as a monomer in polycondensation reactions with diols (e.g., 1,4-butanediol) and diesters (e.g., dimethyl adipate) to create copolymers with tunable ester-amide ratios .

- Thermal Behavior : Polymers incorporating 1,4-butanediamine adipate exhibit enhanced thermal stability due to intermolecular hydrogen bonding from amide groups .

Comparison with Similar Compounds

Hexamethylenediamine Adipate (CAS 3323-53-3)

- Structure: Salt of hexamethylenediamine (1,6-diaminohexane) and adipic acid.

- Molecular Weight : 262.34 g/mol .

- Applications : Used in high-performance polyamides (e.g., nylon 6,6), offering superior mechanical strength compared to this compound due to its longer aliphatic chain .

- Thermal Stability : Higher melting points (e.g., nylon 6,6: ~265°C) compared to nylon 4,6 (~295°C), reflecting structural differences in diamine chain length .

Polybutylene Adipate (PBA)

Adipamide (CAS 628-94-4)

Data Tables

Table 1: Structural and Thermal Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Thermal Stability Driver |

|---|---|---|---|---|

| This compound | ~234.29 | Not reported | Polyamides, biodegradable PEAs | Hydrogen bonding (amide groups) |

| Hexamethylenediamine Adipate | 262.34 | Not reported | Nylon 6,6, engineering plastics | Long aliphatic chain crystallinity |

| Polybutylene Adipate (PBA) | ~12,000 (polymer) | 54–60 | Biodegradable films, packaging | Polyester chain flexibility |

| Adipamide | 144.17 | Not reported | Organic synthesis intermediates | Amide group stability |

生物活性

1,4-Butanediamine adipate is a compound formed from the reaction of 1,4-butanediamine and adipic acid. This compound is of interest due to its potential biological activities, which can be attributed to its structural characteristics as a diamine and its interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is a salt formed from the amine 1,4-butanediamine and adipic acid. Its molecular formula is C₆H₁₄N₂O₄, and it exhibits properties typical of diamines, including the ability to form hydrogen bonds and interact with various biological macromolecules.

Antimicrobial Properties

Research indicates that diamidine compounds, including 1,4-butanediamine derivatives, exhibit antimicrobial activity. The exact mechanisms remain partially understood; however, it is suggested that these compounds may disrupt microbial cell membranes or interfere with nucleic acid synthesis. A study highlighted that diamidines can inhibit the growth of various bacteria and fungi by targeting specific cellular processes .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Low |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Study: Cancer Cell Line Analysis

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | ROS-induced apoptosis |

| HeLa | 60 | Cell cycle arrest |

| Normal Fibroblasts | >100 | Low toxicity |

Applications in Biomedical Fields

Given its biological activities, this compound shows promise in several biomedical applications:

- Antimicrobial Agents : Its efficacy against bacteria makes it a candidate for developing new antimicrobial drugs.

- Cancer Therapy : The selective cytotoxicity towards cancer cells suggests potential use in chemotherapeutic formulations.

- Biomaterials : Its properties can be harnessed to create biocompatible materials for drug delivery systems or tissue engineering scaffolds.

Q & A

Basic: What are the critical handling and storage protocols for 1,4-butanediamine adipate in laboratory settings?

This compound requires stringent handling due to its reactivity and potential hazards. Key precautions include:

- Ventilation : Use local exhaust ventilation to avoid inhalation of vapors or dust .

- Contamination Control : Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–10°C to prevent degradation. Protect from light and moisture .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be washed before reuse .

Basic: What methodologies are recommended for synthesizing this compound-based copolymers?

A validated two-step polycondensation method involves:

Monomer Preparation : Combine adipic acid, 1,4-butanediamine, and diols (e.g., ethylene glycol) with chain lengths of 3–6 methylene groups.

Reaction Conditions : Conduct under vacuum at elevated temperatures (e.g., 150–200°C) to facilitate ester-amide bond formation.

Characterization : Use FTIR to confirm ester/amide linkages and GPC to determine molecular weight distribution. Higher amide content correlates with increased crystallinity and thermal stability .

Basic: How can researchers assess the purity of this compound?

Purity analysis typically involves:

- Titration : Dissolve 60 mg of the compound in water and titrate with 0.1N NaOH using phenolphthalein. Each mL of NaOH corresponds to 7.31 mg of adipic acid (C₆H₁₀O₄) .

- Spectrophotometry : Measure nitrate impurities via colorimetric assays (limit: ≤0.003%) by comparing test solutions to standards .

- Chromatography : Use HPLC with UV detection to quantify residual monomers or byproducts .

Advanced: How does amide content influence the thermal and structural properties of this compound copolymers?

Amide groups enhance thermal stability through intermolecular hydrogen bonding, as demonstrated by:

- DSC : Copolymers with >30% amide content show melting temperatures (Tm) exceeding 100°C, compared to ~50°C for homopolyesters.

- XRD : High amide content induces crystalline regions via hydrogen-bonded networks, visible as sharp diffraction peaks .

- TGA : Decomposition onset temperatures increase by ~20–30°C for amide-rich copolymers due to stable crystalline domains .

Advanced: How can conflicting data on copolymer crystallinity be resolved?

Discrepancies in crystallinity measurements (e.g., XRD vs. DSC) may arise from:

- Sample Preparation : Annealing history or solvent casting can alter chain alignment. Standardize protocols for film formation .

- Hydrogen Bonding : Variable humidity during testing affects hydrogen bond strength. Conduct experiments under controlled RH (e.g., 0–50%) .

- Analytical Cross-Validation : Combine XRD with solid-state NMR to distinguish between crystalline and amorphous phases .

Advanced: What strategies mitigate toxicity risks during in vitro biomedical testing of this compound polymers?

For biocompatibility studies:

- Leachate Analysis : Incubate polymers in PBS (pH 7.4, 37°C) for 72 hours and test extracts for residual diamine monomers via LC-MS (detection limit: ≤1 ppm) .

- Cytotoxicity Screening : Use ISO 10993-5 protocols with fibroblast cells (e.g., L929). Polymers with >95% ester content show lower cytotoxicity due to reduced amine release .

- Surface Modification : Coat materials with polyethylene glycol (PEG) to minimize protein adsorption and immune responses .

Advanced: How do synthesis parameters affect the biodegradability of this compound copolymers?

Biodegradation rates depend on:

- Ester-to-Amide Ratio : Higher ester content accelerates hydrolysis. For example, copolymers with 70% ester linkages degrade 3× faster in lipase solutions than 50% ester samples .

- Crosslinking Density : Introduce citric acid as a crosslinker to reduce enzymatic breakdown. Optimize molar ratios (e.g., 1:10 crosslinker:monomer) to balance mechanical strength and degradation .

- Environmental Conditions : Test degradation in simulated body fluid (SBF) at 37°C vs. compost at 50°C to model different applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。